Boc-N-Me-D-Phe-OH Boc-N-Me-D-Phe-OH
Brand Name: Vulcanchem
CAS No.: 85466-66-6
VCID: VC21537517
InChI: InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C15H21NO4
Molecular Weight: 279,34 g/mole

Boc-N-Me-D-Phe-OH

CAS No.: 85466-66-6

VCID: VC21537517

Molecular Formula: C15H21NO4

Molecular Weight: 279,34 g/mole

* For research use only. Not for human or veterinary use.

Boc-N-Me-D-Phe-OH - 85466-66-6

Description

Boc-N-Me-D-Phe-OH, also known as N-Boc-N-methyl-D-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and pharmaceutical research due to its unique properties that enhance bioactivity and stability in various applications. This compound is particularly valuable in the synthesis of peptides and the development of novel therapeutic agents.

Synonyms

  • N-Boc-N-methyl-D-phenylalanine

  • N-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine

  • Boc-N-Me-D-Phe-OH

  • Boc-D-Mephe-Oh

  • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-

Peptide Synthesis

Boc-N-Me-D-Phe-OH serves as a key building block in peptide synthesis. The Boc protecting group allows for selective deprotection and coupling reactions, which are essential for creating peptides with specific sequences and properties .

Drug Development

This compound is used in the development of novel therapeutic agents, particularly in the treatment of neurological disorders. Its unique structure enables researchers to design drugs with enhanced bioactivity and selectivity .

Biochemical Research

Boc-N-Me-D-Phe-OH is utilized in biochemical assays to study protein interactions and enzyme activities. This helps scientists understand complex biological processes, which can lead to innovative treatments for diseases .

Physical and Chemical Specifications

The following table summarizes the key physical and chemical specifications of Boc-N-Me-D-Phe-OH:

SpecificationValue
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33 g/mol
Purity≥98.0% (HPLC, Titration)
Melting Point84.0 to 88.0°C
AppearanceWhite to Light Yellow Powder/Crystal
CAS Number85466-66-6

Research Findings

Recent research highlights the versatility of Boc-N-Me-D-Phe-OH in peptide synthesis and drug development. For instance, introducing unusual amino acids like gabapentin and baclofen into peptides can enhance their biological activity . The use of Boc-N-Me-D-Phe-OH in such syntheses allows for the creation of compounds with improved therapeutic potential.

CAS No. 85466-66-6
Product Name Boc-N-Me-D-Phe-OH
Molecular Formula C15H21NO4
Molecular Weight 279,34 g/mole
IUPAC Name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1
Standard InChIKey AJGJINVEYVTDNH-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Synonyms Boc-N-Me-D-Phe-OH;Boc-D-Mephe-Oh;85466-66-6;(2R)-2-(N-(tert-Butoxycarbonyl)-N-methylamino)-3-phenylpropionicacid;AmbotzBAA1044;AC1Q3VRH;SCHEMBL1401042;TMA018;N-Boc-N-methyl-D-phenylalanine;CTK6H8878;AJGJINVEYVTDNH-GFCCVEGCSA-N;MolPort-001-793-455;BOC--METHYL-D-PHENYLALANINE;N-BOC-N-methyl-(D)-phenylalanine;ACT00025;ZINC2507643;ANW-42414;CB-929;AC-19303;AJ-36244;AK-88963;SC-88851;FT-0629964;FT-0635346;Y1255
PubChem Compound 7015127
Last Modified Aug 15 2023

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